molecular formula C9H5F3N2O B13447071 4-Amino-3-(trifluoroacetyl)benzonitrile

4-Amino-3-(trifluoroacetyl)benzonitrile

Cat. No.: B13447071
M. Wt: 214.14 g/mol
InChI Key: LDPFSIAYFCVPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(trifluoroacetyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a trifluoroacetyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoroacetyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of m-trifluoromethyl fluorobenzene, followed by cyano group replacement and aminolysis substitution . The reagents used in this process include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . The process is relatively straightforward, yielding a high-purity product with a content of more than 99 percent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available reagents and optimized reaction conditions ensures cost-effective and efficient production. The process may also involve additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoroacetyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzonitriles, while reduction can produce various amines.

Scientific Research Applications

4-Amino-3-(trifluoroacetyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Amino-3-(trifluoroacetyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetyl group can participate in various chemical reactions. These interactions can influence enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 3-Amino-4-(trifluoromethyl)benzonitrile
  • 4-Amino-3-(trifluoromethyl)benzonitrile

Uniqueness

4-Amino-3-(trifluoroacetyl)benzonitrile is unique due to the presence of both an amino group and a trifluoroacetyl group, which confer distinct chemical properties

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

4-amino-3-(2,2,2-trifluoroacetyl)benzonitrile

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)6-3-5(4-13)1-2-7(6)14/h1-3H,14H2

InChI Key

LDPFSIAYFCVPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.